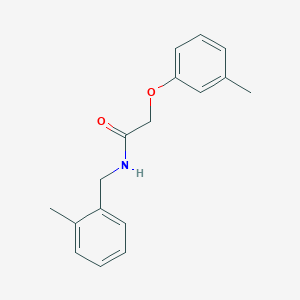
1-(3-cyclopentylpropanoyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclopentylpropanoyl)-4-phenylpiperazine, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a piperazine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Wirkmechanismus
The exact mechanism of action of 1-(3-cyclopentylpropanoyl)-4-phenylpiperazine is not fully understood, but it is thought to act as a modulator of the activity of certain neurotransmitters and receptors in the brain. Specifically, it has been found to bind to the NMDA receptor, which is involved in learning and memory processes, and modulate its activity.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-phenylpiperazine has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine, and to modulate the activity of certain receptors, including the NMDA receptor. It has also been found to have neuroprotective effects, and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-cyclopentylpropanoyl)-4-phenylpiperazine for use in lab experiments is its ability to modulate the activity of specific neurotransmitters and receptors. This makes it a valuable tool for studying the mechanisms of action of these neurotransmitters and receptors, as well as their role in various physiological processes. However, one limitation of 1-(3-cyclopentylpropanoyl)-4-phenylpiperazine is that its effects can be dose-dependent, and it may have different effects at different doses.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-cyclopentylpropanoyl)-4-phenylpiperazine. One area of interest is its potential as a therapeutic agent for a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action of 1-(3-cyclopentylpropanoyl)-4-phenylpiperazine, and to identify any potential side effects or limitations of its use. Finally, there is also potential for the development of new compounds based on 1-(3-cyclopentylpropanoyl)-4-phenylpiperazine, which may have improved efficacy or fewer side effects.
Synthesemethoden
The synthesis of 1-(3-cyclopentylpropanoyl)-4-phenylpiperazine involves the reaction of cyclopentylmagnesium bromide with 4-phenylpiperazine-1-carboxylic acid, followed by acylation with propanoyl chloride. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclopentylpropanoyl)-4-phenylpiperazine has been extensively studied for its potential applications in scientific research. It has been found to have a number of effects on the nervous system, including modulating the activity of certain neurotransmitters and receptors. This makes it a valuable tool for studying the mechanisms of action of these neurotransmitters and receptors, as well as their role in various physiological processes.
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(11-10-16-6-4-5-7-16)20-14-12-19(13-15-20)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIKKQVMJRGCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5833920.png)
![2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5833930.png)

![4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)
![N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833946.png)
![3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5833947.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5833955.png)



![4-[5-(2-fluorophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5833995.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5834001.png)

![methyl 2-[2-(cyclohexylamino)-2-oxoethoxy]benzoate](/img/structure/B5834019.png)